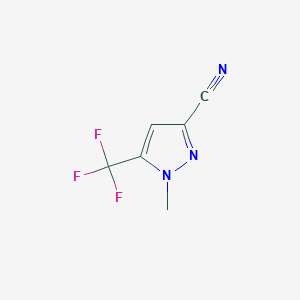

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The trifluoromethyl group and the carbonitrile group attached to the pyrazole ring make this compound particularly interesting for various applications in medicinal chemistry and agrochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile can be achieved through several methods. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a solvent such as methanol under reflux conditions . The resulting mixture is then subjected to work-up and distillation to obtain the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. The lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles is a common approach. This method allows for the efficient production of the compound with high yield and purity .

Análisis De Reacciones Químicas

Cycloaddition Reactions

This compound participates in [3+2] cycloadditions due to its electron-deficient nitrile group. A silver-mediated reaction with 1,1-dicyanoalkenes achieves regioselective pyrazole formation (Table 1).

Table 1: Cycloaddition with 1,1-Dicyanoalkenes

Mechanistic studies confirm the involvement of silver-trifluorodiazoethylide intermediates, with regioselectivity governed by electronic effects at the α-carbon .

Halogenation Reactions

Controlled bromination occurs at the 4-position using N-bromosuccinimide (NBS), enabling further functionalization (Table 2).

Table 2: Bromination with NBS

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1-Methyl-5-CF₃-pyrazole | NBS, CH₂Cl₂, 0°C → rt | 4-Bromo derivative | 95% | |

| Brominated product | Br-Li exchange, DMF, -78°C | 4-Aldehyde functionalization | 88% |

The 4-bromo intermediate serves as a gateway for cross-coupling reactions and lithiation-based modifications .

Directed Metalation Reactions

The electron-withdrawing CF₃ group facilitates regioselective lithiation at the 4-position, enabling diverse electrophilic trapping (Table 3).

Table 3: Lithiation/Electrophilic Trapping

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DMF | Flow reactor, -78°C | 4-Formyl derivative | 91% | |

| CO₂ | Batch reactor, THF, -78°C | 4-Carboxylic acid | 85% | |

| B(OiPr)₃ | Continuous flow | 4-Boronic ester | 78% |

Optimized flow chemistry protocols prevent precipitation issues associated with traditional batch methods .

Nucleophilic Substitution

The nitrile group undergoes selective transformations while preserving the CF₃-substituted pyrazole core (Table 4).

Table 4: Nitrile Group Reactivity

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃/MeOH | 100°C, sealed tube | Primary carboxamide | 94% | |

| H₂O₂ (30%) | NaOH, EtOH, reflux | Carboxylic acid | 89% | |

| LiAlH₄ | THF, 0°C → rt | Aminomethyl derivative | 63% |

The carboxamide derivative (CAS 1245771-97-4) is commercially significant for Suzuki coupling applications .

Comparative Reaction Analysis

Key Trends in Reactivity:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile has been studied for its potential as a pharmaceutical intermediate due to its biological activities:

- Enzyme Inhibition : The compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), which is crucial for neurotransmitter metabolism. This inhibition may lead to improved cognitive functions and memory enhancement.

- Anticancer Properties : Research suggests that similar pyrazole derivatives can inhibit tubulin polymerization, resulting in cell cycle arrest in cancer cells, highlighting their potential as anticancer agents.

- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Agrochemistry

In agrochemical applications, this compound is being explored as a potential herbicide or pesticide due to its efficacy against specific pests and diseases. The trifluoromethyl group contributes to the compound's stability and effectiveness in agricultural formulations .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study | Findings |

|---|---|

| Enzyme Inhibition Study | Demonstrated selective inhibition of MAO-B, suggesting potential cognitive benefits. |

| Anticancer Activity Assessment | Showed significant inhibition of tubulin polymerization in cancer cell lines, indicating anticancer potential. |

| Anti-inflammatory Research | Found to reduce TNF-alpha release in macrophages, supporting its role in managing inflammation. |

Toxicological Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Initial toxicity assessments indicate moderate toxicity levels at high concentrations, necessitating further investigation into dose-dependent effects and long-term safety.

Mecanismo De Acción

The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For example, it has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO-B, the compound can potentially improve memory and cognition .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-thiophenecarbaldehyde

Uniqueness

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl and carbonitrile groups enhances its reactivity and potential for various applications .

Actividad Biológica

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and experimental data.

The compound has the following chemical identifiers:

- Molecular Formula : C6H4F3N3

- Molecular Weight : 189.12 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds in the pyrazole family often exhibit inhibitory activity against various enzymes and receptors, which can lead to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. A structure-activity relationship (SAR) analysis demonstrated that modifications on the pyrazole ring significantly influence cytotoxicity against cancer cell lines.

Enzymatic Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Study 1: Antitumor Activity

In a study published by ResearchGate, the compound was tested against several cancer cell lines. The results indicated that it exhibited significant cytotoxic effects, particularly in breast and lung cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Study 2: Agrochemical Potential

Another investigation focused on the compound's insecticidal properties. It was evaluated against common agricultural pests, showing effective knockdown rates comparable to established insecticides. The study suggested that the trifluoromethyl group enhances lipophilicity, improving penetration into pest exoskeletons.

Propiedades

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3/c1-12-5(6(7,8)9)2-4(3-10)11-12/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNXJJCINNCYQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.